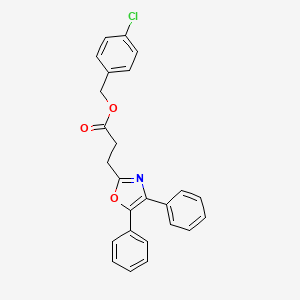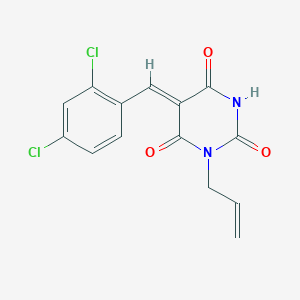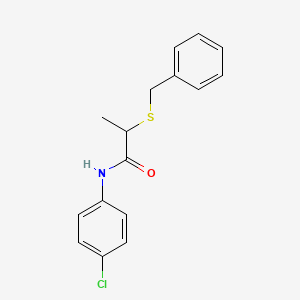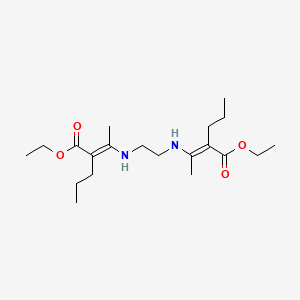![molecular formula C20H26F3N5O2 B5023352 N-[5-(4-morpholinyl)pentyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5023352.png)
N-[5-(4-morpholinyl)pentyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[5-(4-morpholinyl)pentyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a morpholine ring, a pentyl chain, a benzyl group, a trifluoromethyl group, and a 1,2,3-triazole ring. Each of these components contributes to the overall properties and potential reactivity of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the morpholine ring could be formed through a ring-closing reaction, and the trifluoromethyl group could be introduced through a nucleophilic substitution or addition reaction . The 1,2,3-triazole ring could potentially be formed through a [3+2] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the aromatic benzyl and 1,2,3-triazole rings could impart some degree of planarity to the molecule, while the morpholine and pentyl groups could provide some flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is electron-withdrawing, which could make the adjacent carbon more susceptible to nucleophilic attack. The morpholine ring could potentially undergo reactions at the nitrogen or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (e.g., amide, trifluoromethyl) and nonpolar (e.g., pentyl) groups could give it a balance of hydrophilic and hydrophobic properties .Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The presence of the morpholine ring, for example, is common in many pharmaceuticals and could play a role in binding to biological receptors .
Orientations Futures
Propriétés
IUPAC Name |
N-(5-morpholin-4-ylpentyl)-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O2/c21-20(22,23)17-6-4-5-16(13-17)14-28-15-18(25-26-28)19(29)24-7-2-1-3-8-27-9-11-30-12-10-27/h4-6,13,15H,1-3,7-12,14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAMKVRUDFGGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCNC(=O)C2=CN(N=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-N'-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5023279.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5023280.png)
![1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine]](/img/structure/B5023283.png)

![(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B5023302.png)
![3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide hydrochloride](/img/structure/B5023310.png)

![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5023320.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5023324.png)


![11-(3-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5023366.png)
